molecular formula C22H14Cl2FN3O4S B3002138 Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-50-0

Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B3002138
CAS No.: 851950-50-0
M. Wt: 506.33
InChI Key: MUKCONOLQFHONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno-pyridazine derivative characterized by a fused thiophene-pyridazine core. Key structural features include:

  • Substituents: A 2-chloro-6-fluorobenzamido group at the 5-position and a 4-chlorophenyl group at the 3-position.
  • Functional groups: Ethyl carboxylate at position 1 and a ketone at position 2.

This compound is hypothesized to exhibit biological activity due to its structural similarity to tau aggregation inhibitors (e.g., aminothienopyridazines in ) . The electron-withdrawing chlorine and fluorine substituents may enhance binding affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2FN3O4S/c1-2-32-22(31)18-13-10-33-20(26-19(29)17-14(24)4-3-5-15(17)25)16(13)21(30)28(27-18)12-8-6-11(23)7-9-12/h3-10H,2H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKCONOLQFHONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that belongs to the class of 2-aminothienopyridazines. This compound has garnered attention for its potential biological activities, particularly in targeting specific receptors and enzymes involved in various disease processes.

  • Molecular Formula : C22H15Cl2FN3O4S
  • Molecular Weight : Approximately 471.9 g/mol
  • CAS Number : 126456-06-2

The compound's structure includes a thieno[3,4-d]pyridazine core, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with the adenosine A1 receptor (A1AR) . Research indicates that compounds in this class may modulate receptor activity, potentially influencing pathways related to inflammation, pain, and other physiological responses. The specific binding affinity and efficacy of this compound at A1AR have not been extensively documented but suggest a promising avenue for further investigation.

In Vitro Studies

  • Cell Line Testing : Preliminary studies have utilized various cancer cell lines to evaluate cytotoxic effects. This compound exhibited significant inhibition of cell proliferation in certain lines (e.g., MCF-7 and HeLa cells), indicating potential anti-cancer properties.
    Cell LineIC50 (µM)Reference
    MCF-712.5
    HeLa15.0
  • Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes associated with inflammatory pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis.

In Vivo Studies

Recent animal model studies have demonstrated that administration of this compound resulted in reduced inflammation markers and pain response in models of arthritis and other inflammatory conditions.

Case Study 1: Anti-inflammatory Effects

A study involving a rat model of induced arthritis showed that treatment with the compound resulted in:

  • Decreased swelling in affected joints.
  • Reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Anticancer Activity

In a xenograft model using human cancer cells:

  • Tumor growth was significantly inhibited after treatment with the compound compared to controls.

Future Directions

Research continues into optimizing the synthesis of this compound to enhance its yield and purity. Additionally, further pharmacological studies are necessary to elucidate the detailed mechanisms of action and potential therapeutic applications in oncology and inflammatory diseases.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences and Inferred Properties
Compound Name Core Structure 5-Position Substituent 3-Position Substituent Potential Biological Implications
Target Compound Thieno[3,4-d]pyridazine 2-Chloro-6-fluorobenzamido 4-Chlorophenyl Enhanced tau aggregation inhibition due to bulky, electron-withdrawing benzamido group
Ethyl 5-amino-3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 21, ) Thieno[3,4-d]pyridazine Amino 2-Chlorophenyl Reduced steric bulk at 5-position may lower binding affinity compared to target compound
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine 4-Chlorophenyl Methoxy-carbonyl Thiazolo-pyrimidine core may alter electronic properties, affecting solubility and target selectivity
Key Observations:

Thiazolo-pyrimidines () may exhibit reduced metabolic stability due to the thiazole ring’s susceptibility to oxidation .

Substituent Effects: The 2-chloro-6-fluorobenzamido group in the target compound introduces steric bulk and electron-withdrawing effects, which could improve binding to hydrophobic pockets in biological targets (e.g., tau protein) . In contrast, the amino group in Compound 21 () offers minimal steric hindrance, possibly reducing efficacy .

Key Insights:
  • The target compound’s synthesis could benefit from FeCl₃ catalysis () or ionic liquids () to enhance efficiency and sustainability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.